molecular formula C17H11ClIN3OS2 B5022197 N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide

N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-iodobenzamide

Cat. No. B5022197
M. Wt: 499.8 g/mol
InChI Key: ITUGSKWKPYQSHC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a chlorophenyl group, an amine group, a carbonothioyl group, and an iodobenzamide group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a planar, aromatic ring, would likely contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amine group might participate in acid-base reactions, while the thiazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and carbonyl groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many thiazole derivatives have shown diverse biological activities, including antimicrobial, antifungal, and antitumor activities .

Future Directions

Future research could explore the potential applications of this compound, particularly given the diverse biological activities of thiazole derivatives . Further studies could also investigate its synthesis and properties in more detail.

properties

IUPAC Name

N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClIN3OS2/c18-11-7-5-10(6-8-11)14-9-25-17(20-14)22-16(24)21-15(23)12-3-1-2-4-13(12)19/h1-9H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUGSKWKPYQSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClIN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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